
Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate is a synthetic organic compound that belongs to the class of enones This compound is characterized by the presence of a chlorophenyl group, an amino group, and a dioxotetrahydrofuran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Enone Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic aromatic substitution reactions where a chlorophenylamine is reacted with the enone intermediate.
Formation of the Dioxotetrahydrofuran Ring: This can be accomplished through cyclization reactions involving dicarboxylic acid derivatives under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- Ethyl 3-((4-bromophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate
- Ethyl 3-((4-fluorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate
- Ethyl 3-((4-methylphenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate
Uniqueness
Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs
属性
分子式 |
C16H16ClNO5 |
|---|---|
分子量 |
337.75 g/mol |
IUPAC 名称 |
ethyl (E)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate |
InChI |
InChI=1S/C16H16ClNO5/c1-3-22-16(21)14(12-8-13(19)23-15(12)20)9(2)18-11-6-4-10(17)5-7-11/h4-7,12,18H,3,8H2,1-2H3/b14-9+ |
InChI 键 |
SYASXUXWOKXKDP-NTEUORMPSA-N |
手性 SMILES |
CCOC(=O)/C(=C(\C)/NC1=CC=C(C=C1)Cl)/C2CC(=O)OC2=O |
规范 SMILES |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)Cl)C2CC(=O)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



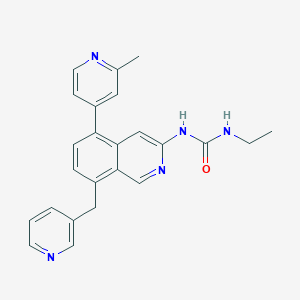
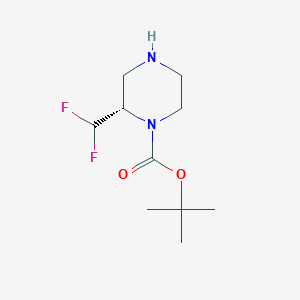
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B15202542.png)
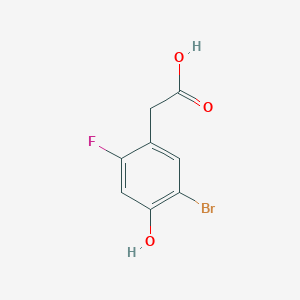

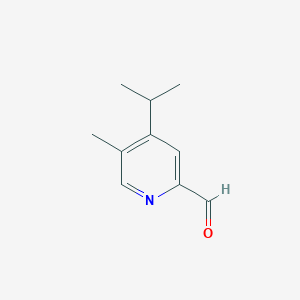
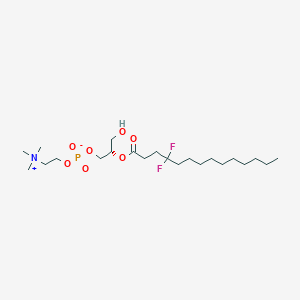




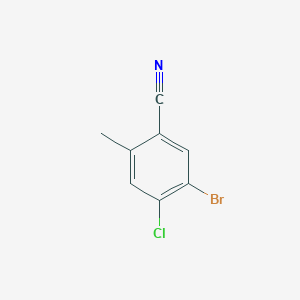
![1-benzyl-3-[(1S,2S)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea](/img/structure/B15202590.png)
